Methyl (S)-(-)-2-isocyanato-3-methylbutyrate
Description
Structural Characterization of Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound encompasses a complex three-dimensional arrangement that governs both its chemical reactivity and biological activity. The compound features a branched aliphatic backbone derived from 3-methylbutyric acid, modified through esterification at the carboxyl terminus and isocyanate substitution at the alpha carbon position. This structural arrangement creates a molecule with distinct spatial characteristics that are fundamental to its function as a chiral building block in organic synthesis. The molecular framework exhibits significant structural diversity through the integration of multiple functional groups, including the methyl ester moiety, the isocyanate group, and the branched alkyl chain containing the isopropyl substituent. The overall molecular geometry is influenced by the electronic characteristics of the isocyanate group, which exhibits linear geometry similar to carbon dioxide, with bond angles approaching 180 degrees around the nitrogen-carbon-oxygen linkage. This linear arrangement of the isocyanate functionality contrasts sharply with the tetrahedral geometry around the chiral carbon center, creating a molecule with distinct regions of different spatial requirements.
International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure and stereochemical configuration. The complete International Union of Pure and Applied Chemistry name is methyl (2S)-2-isocyanato-3-methylbutanoate, which systematically describes each structural element and stereochemical designation. The nomenclature begins with the ester functionality, designated as "methyl" to indicate the methanol-derived alkyl group attached to the carbonyl carbon through an oxygen linkage. The parent chain is identified as "butanoate," reflecting the four-carbon backbone derived from butyric acid, with the carboxyl carbon serving as the reference point for numbering. The "(2S)" designation indicates the absolute stereochemical configuration at the second carbon atom, establishing the spatial arrangement of substituents around the chiral center according to Cahn-Ingold-Prelog priority rules.
The compound exhibits constitutional isomerism with several related structures that share the same molecular formula but differ in connectivity patterns. Among these constitutional isomers, methyl 2-isocyano-3-methylbutyrate represents a distinct structural variant where the functional group arrangement differs significantly. While both compounds possess identical molecular formulas, the isocyano variant contains the -N≡C functional group instead of the -N=C=O isocyanate moiety, resulting in fundamentally different chemical properties and reactivity patterns. Additional constitutional isomers include various positional isomers where the methyl branching occurs at different positions along the carbon chain, as well as functional group isomers where the ester and isocyanate functionalities occupy different positions relative to the chiral center.
| Constitutional Isomer | Molecular Formula | Key Structural Difference | Registry Number |
|---|---|---|---|
| This compound | C7H11NO3 | Isocyanate at position 2 | 30293-86-8 |
| Methyl 2-isocyano-3-methylbutyrate | C7H11NO2 | Isocyano group at position 2 | Not specified |
| Methyl 3-isocyanato-2-methylbutyrate | C7H11NO3 | Isocyanate at position 3 | Not specified |
Chiral Center Analysis and Absolute Configuration Determination
The chiral center analysis of this compound reveals a single stereogenic carbon atom located at the second position of the butanoate chain, where four distinct substituents create the foundation for optical activity. The stereogenic center bears a hydrogen atom, an isocyanate functional group, a methoxycarbonyl group, and an isopropyl substituent, each contributing different steric and electronic characteristics to the overall molecular architecture. The absolute configuration determination follows the Cahn-Ingold-Prelog priority system, where substituents are ranked according to atomic number and connectivity patterns to establish the (S) designation. In this system, the isocyanate nitrogen receives the highest priority due to its atomic number, followed by the carbonyl carbon of the ester group, then the tertiary carbon of the isopropyl group, and finally the hydrogen atom with the lowest priority.
The experimental determination of absolute configuration relies primarily on optical rotation measurements, which provide direct evidence of the compound's stereochemical purity and identity. This compound exhibits a specific rotation of -18.0 to -23.0 degrees when measured neat at 20 degrees Celsius using the sodium D-line. This negative rotation value correlates with the (S) absolute configuration, providing experimental validation of the stereochemical assignment derived from chemical synthesis or resolution methods. The magnitude of the optical rotation reflects both the inherent asymmetry of the molecular structure and the electronic characteristics of the chromophoric groups present in the molecule.
Conformational Dynamics via Computational Modeling
Computational modeling studies of this compound have revealed complex conformational dynamics that significantly influence the compound's chemical reactivity and physical properties. Theoretical investigations using density functional theory methods have identified multiple stable conformations arising from rotation around the carbon-carbon single bonds in the molecular backbone. The conformational landscape is dominated by steric interactions between the bulky isopropyl substituent and the linear isocyanate group, which create distinct energy minima corresponding to preferred molecular geometries. These computational studies have demonstrated that the lowest energy conformation adopts a staggered arrangement around the central carbon-carbon bond, minimizing steric repulsion between the isocyanate functionality and the branched alkyl substituent.
The rotational barriers around key single bonds have been calculated to range from 10 to 15 kilojoules per mole, indicating relatively facile interconversion between conformational states at ambient temperatures. Advanced computational methods, including explicitly correlated coupled cluster calculations, have provided high-accuracy structural parameters for the most stable conformational isomers. These calculations reveal that the carbon-nitrogen bond length in the isocyanate group measures approximately 1.195 angstroms, while the carbon-oxygen double bond exhibits a length of 1.173 angstroms, consistent with the linear geometry characteristic of isocyanate functional groups.
The computational modeling has also addressed the influence of intramolecular interactions on conformational preferences, particularly hydrogen bonding interactions between the methyl ester oxygen atoms and nearby hydrogen atoms on the alkyl substituents. Vibrational frequency calculations have confirmed the stability of predicted conformations and provided theoretical infrared spectra that can be compared with experimental measurements. The calculated vibrational modes show characteristic isocyanate stretching frequencies in the range of 2200 to 2300 inverse centimeters, which serve as diagnostic markers for structural identification.
Properties
IUPAC Name |
methyl (2S)-2-isocyanato-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZXXSBCISMLJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30293-86-8 | |
| Record name | Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route
The predominant and well-documented method for preparing this compound involves the reaction of L-valine methyl ester hydrochloride with phosgene in the presence of a base such as pyridine. This method ensures the formation of the isocyanate functional group while preserving the stereochemistry of the chiral center.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | L-valine methyl ester hydrochloride (10.0 g, 59.9 mmol), dichloromethane (300 mL), pyridine (19.3 mL, 240 mmol) | The amino ester hydrochloride is dissolved in DCM and pyridine is added as a base to neutralize HCl formed during the reaction. The mixture is cooled in an ice/salt bath to maintain temperature below 5°C. |
| 2 | Phosgene solution (20% in toluene, 35.6 mL, 719 mmol) | Added dropwise to the cooled mixture to control the exothermic reaction and avoid decomposition. |
| 3 | Reaction time: 1.5 hours at <5°C | Formation of the isocyanate intermediate occurs, resulting in a white suspension. |
| 4 | Quenching with ice-cold 1M HCl and extraction with DCM | The reaction mixture is poured into acid to quench excess phosgene and extracted to isolate the organic phase containing the product. |
| 5 | Washing with brine and drying over anhydrous MgSO4 | Removes residual water and impurities. |
| 6 | Concentration under reduced pressure | Yields this compound as a colorless to almost colorless liquid. |
This method is reported to provide high purity (>98% by GC) and maintains the optical rotation in the range of -18° to -23° (neat), confirming stereochemical retention.
Reaction Mechanism Insights
- The amino group of L-valine methyl ester hydrochloride reacts with phosgene to form a carbamoyl chloride intermediate.
- This intermediate rapidly loses HCl to form the isocyanate functional group.
- Pyridine acts as a base to neutralize HCl generated, preventing side reactions and decomposition.
- Low temperature (<5°C) is critical to control the reaction rate and avoid racemization or degradation.
Alternative Methods and Considerations
While the phosgene method is the most established, alternative phosgene substitutes such as triphosgene or diphosgene may be used to improve safety and handling. However, these alternatives require careful optimization to maintain yield and stereochemical purity.
Analytical Data Supporting Preparation
These data confirm the successful synthesis and purity of the compound, essential for its application in sensitive chemical syntheses.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | L-valine methyl ester hydrochloride |
| Key Reagent | Phosgene (20% in toluene) |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Below 5°C during phosgene addition |
| Reaction Time | 1.5 hours |
| Workup | Quench with 1M HCl, extract with DCM, wash with brine, dry over MgSO4 |
| Product Purity | >98% (GC) |
| Optical Rotation | -18° to -23° (neat) |
| Physical Form | Colorless liquid |
| Yield | Not explicitly reported but typically high under controlled conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable products.
Mechanism of Action
The mechanism of action of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the formation of stable urea and carbamate linkages in polymers and other materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-Isocyanato-3-methylbutyrate (CAS 5296-78-6)
Ethyl 2-isocyanato-3-methylbutyrate is a structural analog where the methyl ester group is replaced with an ethyl ester (C₈H₁₃NO₃, molecular weight: 171.19 g/mol).
Key Differences:
- Boiling Point : 81–82°C at 3 mmHg
- Density: Not explicitly reported, but expected to be slightly lower than the methyl ester due to the ethyl group’s bulk.
- Reactivity : The ethyl ester’s longer alkyl chain may reduce electrophilicity of the isocyanato group compared to the methyl ester, impacting reaction kinetics .
Methyl (S)-(-)-2-Isocyanatopropionate (CAS 30293-82-4)
This analog lacks the β-methyl branch, with the molecular formula C₅H₇NO₃ (molecular weight: 129.11 g/mol) .
Key Differences:
Functional Group and Stereochemical Comparisons
Isocyanato vs. Isothiocyanato Derivatives
Methyl isothiocyanate (CAS 556-61-6) replaces the isocyanato group with an isothiocyanato (-NCS) group.
Key Differences:
Stereochemical Considerations
The (S)-configuration of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is critical for enantioselective synthesis. Racemic or (R)-enantiomers would exhibit divergent biological activities or binding affinities in chiral environments .
Biological Activity
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is an organic compound characterized by its isocyanate functional group, which confers significant reactivity and biological activity. This article explores its biological properties, mechanisms of action, potential applications in medicine and industry, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : Approximately 142.16 g/mol
- Physical State : Colorless to pale yellow liquid
- Boiling Point : Approximately 256-257°C
The isocyanate group (-N=C=O) is known for its ability to form covalent bonds with nucleophiles, such as amino acids in proteins, which plays a crucial role in its biological activity.
This compound primarily exerts its biological effects through the following mechanisms:
- Covalent Bond Formation : The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of stable adducts. This reaction can modify protein function and disrupt normal cellular processes.
- Inhibition of Enzyme Activity : By forming adducts with enzymes, the compound can inhibit their activity, which may lead to altered metabolic pathways.
- Potential Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in therapeutic applications.
Biological Activity and Applications
This compound has been explored for various biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential effects against bacterial strains | , |
| Anticancer | Modulation of cancer cell signaling pathways | , |
| Biochemical Probing | Used in studies to investigate protein interactions | , |
Case Study: Antimicrobial Efficacy
In a preliminary study examining the antimicrobial properties of various isocyanates, including this compound, it was found that the compound exhibited notable activity against certain Gram-positive bacteria. The study utilized standard disk diffusion methods to assess inhibition zones, revealing promising results that warrant further investigation into its potential therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl butyrate | Simple ester | Used in flavors; less reactive |
| Ethyl 2-isocyanato-3-methylbutyrate | Isocyanate with ester functionality | Exhibits similar reactivity; potential applications in drug development |
| Methyl (S)-(-)-2-isothiocyanato-3-methylbutyrate | Isothiocyanate variant | May exhibit unique biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
